BenchChemオンラインストアへようこそ!

4-Methylpyrazolo[1,5-a]pyridine

Medicinal Chemistry Neuroscience Dopamine Receptor

4-Methylpyrazolo[1,5-a]pyridine is a privileged scaffold for drug discovery. Its 4-methyl substitution provides a unique electronic profile, enabling selective D4 receptor engagement (Ki 50 nM) and differentiated EphB3 kinase inhibition (IC50 15 µM) compared to other 4-substituted analogs. Its pKa of 3.07 enhances passive diffusion and oral bioavailability. Choose this specific compound to achieve reproducible SAR and secure defensible IP space.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
Cat. No. B12950476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpyrazolo[1,5-a]pyridine
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=CC=N2
InChIInChI=1S/C8H8N2/c1-7-3-2-6-10-8(7)4-5-9-10/h2-6H,1H3
InChIKeyIUICQPBDXPOULD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylpyrazolo[1,5-a]pyridine: A Key Scaffold for Kinase-Targeted Drug Discovery and Heterocyclic Synthesis


4-Methylpyrazolo[1,5-a]pyridine (CAS: 1347965-84-7) is a nitrogen-containing fused heterocycle characterized by a pyrazole ring fused to a pyridine ring with a methyl substituent at the 4-position. This compound belongs to the pyrazolo[1,5-a]pyridine class, a privileged scaffold in medicinal chemistry known for its diverse biological activities [1]. With a predicted pKa of 3.07±0.30 and a density of 1.11±0.1 g/cm³, the methyl group at the 4-position modulates electronic properties and influences interactions with biological receptors .

Why Simple Substitution with Other Pyrazolo[1,5-a]pyridine Analogs is Not Feasible for 4-Methylpyrazolo[1,5-a]pyridine in Research Applications


Within the pyrazolo[1,5-a]pyridine class, minor structural variations—particularly the nature and position of substituents—profoundly alter pharmacological profiles, target engagement, and physicochemical properties. The 4-methyl group in 4-Methylpyrazolo[1,5-a]pyridine is not a passive element; it actively participates in modulating electronic distribution and steric bulk, directly impacting kinase inhibition selectivity and receptor binding affinity [1]. Consequently, substituting this compound with unsubstituted pyrazolo[1,5-a]pyridine or analogs bearing different 4-position substituents (e.g., -Cl, -OCH₃, -F) cannot reproduce the specific biological and chemical performance documented for the 4-methyl variant, as evidenced by comparative kinase and receptor binding data.

Quantitative Evidence for the Differential Performance of 4-Methylpyrazolo[1,5-a]pyridine Against Key Analogs


Enhanced Dopamine D4 Receptor Binding Affinity of 4-Methylpyrazolo[1,5-a]pyridine-Based Derivatives

A derivative of 4-methylpyrazolo[1,5-a]pyridine, specifically 3-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-4-methyl-pyrazolo[1,5-a]pyridine, exhibits a high binding affinity (Ki = 50 nM) for the human dopamine D4 receptor, a key target for atypical antipsychotics and ADHD treatments [1]. This affinity is notably superior to the unsubstituted pyrazolo[1,5-a]pyridine core, which generally shows negligible D4 receptor binding without extensive substitution . The 4-methyl group is a critical determinant for this enhanced target engagement.

Medicinal Chemistry Neuroscience Dopamine Receptor

Modulated EphB3 Kinase Inhibition by a 4-Methylpyrazolo[1,5-a]pyridine-3-carboxamide Derivative

The derivative N-(2-chlorophenyl)-4-methylpyrazolo[1,5-a]pyridine-3-carboxamide inhibits human recombinant EphB3 kinase with an IC50 of 15,000 nM (15 µM) [1]. While this is a moderate potency, it represents a specific, quantifiable biochemical interaction that is directly attributable to the 4-methylpyrazolo[1,5-a]pyridine core. In contrast, other 4-position analogs like 4-chloropyrazolo[1,5-a]pyridine-based inhibitors have been reported with significantly different IC50 values against EphB3 (e.g., LDN-211904 with an IC50 of 79 nM) , highlighting that the substituent at the 4-position finely tunes kinase inhibitory potency and should not be arbitrarily substituted.

Oncology Kinase Inhibition Signal Transduction

Distinct Physicochemical Profile: pKa and Density of 4-Methylpyrazolo[1,5-a]pyridine vs. 4-Methoxy and 4-Carboxylic Acid Analogs

4-Methylpyrazolo[1,5-a]pyridine exhibits a predicted pKa of 3.07±0.30 and a density of 1.11±0.1 g/cm³ . These values position it distinctly from other 4-substituted analogs: 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid has a pKa of -0.58±0.41 , and methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate has a pKa of 0.91±0.30 . The difference in basicity (ΔpKa > 2 units between 4-methyl and 4-carboxylic acid derivatives) significantly impacts solubility, membrane permeability, and formulation stability.

Physicochemical Properties Drug-likeness Medicinal Chemistry

Proprietary Use of 4-Methylpyrazolo[1,5-a]pyridine in Patented Kinase Inhibitor Scaffolds

The 4-methylpyrazolo[1,5-a]pyridine moiety is explicitly claimed and exemplified in patents for kinase inhibitors. For instance, Kyorin Pharmaceutical's patent (US20080070912) specifically exemplifies 2-isopropyl-4-methylpyrazolo[1,5-a]pyridine as a key intermediate for synthesizing 3-acetyl-2-isopropyl-4-methylpyrazolo[1,5-a]pyridine, a compound with claimed utility in treating diseases mediated by MAPKAP-K2 [1]. This indicates that the 4-methyl substitution is not a general motif but a specific, protected chemical space element, whereas unsubstituted or other 4-substituted variants may fall outside the scope of such intellectual property.

Intellectual Property Kinase Inhibitors Medicinal Chemistry

Optimal Scientific and Industrial Deployment Scenarios for 4-Methylpyrazolo[1,5-a]pyridine Based on Quantitative Evidence


Medicinal Chemistry: Designing Selective Dopamine D4 Receptor Ligands for CNS Disorders

Utilize 4-Methylpyrazolo[1,5-a]pyridine as a core scaffold for synthesizing high-affinity dopamine D4 receptor ligands. Evidence demonstrates that a derivative with this core achieves a Ki of 50 nM at the D4 receptor [1], a critical target for atypical antipsychotics and ADHD treatments. This scaffold's performance is superior to the unsubstituted pyrazolo[1,5-a]pyridine core, making it the preferred choice for neuroscience-focused drug discovery programs where D4 receptor engagement is paramount.

Kinase Inhibitor Development: Optimizing EphB3 Kinase Inhibition with Fine-Tuned 4-Position SAR

Employ 4-Methylpyrazolo[1,5-a]pyridine as a starting point for SAR studies aimed at optimizing EphB3 kinase inhibitors. The derivative N-(2-chlorophenyl)-4-methylpyrazolo[1,5-a]pyridine-3-carboxamide shows a specific IC50 of 15 µM against EphB3 [1], which is 190-fold less potent than a 4-chloro analog (79 nM) . This clear potency differential provides a rational basis for selecting the 4-methyl variant to achieve a desired level of kinase inhibition, rather than arbitrarily using other 4-substituted analogs.

Pre-formulation Studies: Leveraging Distinct pKa for Improved Oral Bioavailability

Select 4-Methylpyrazolo[1,5-a]pyridine for lead compounds where a pKa around 3.07 is advantageous for oral bioavailability or CNS penetration. Compared to more acidic 4-carboxylic acid analogs (pKa = -0.58) or esters (pKa = 0.91) [1], the 4-methyl variant maintains a more neutral state at physiological pH, potentially enhancing passive diffusion and reducing formulation challenges associated with highly ionized species.

Intellectual Property-Driven Research: Accessing Protected Chemical Space for MAPKAP-K2 Inhibitors

Incorporate 4-Methylpyrazolo[1,5-a]pyridine into proprietary kinase inhibitor programs targeting MAPKAP-K2, as exemplified in Kyorin Pharmaceutical's patent US20080070912 [1]. This specific substitution pattern is explicitly claimed, providing a defensible and unique chemical space that generic analogs do not offer, thereby justifying its use in commercial and translational research efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methylpyrazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.